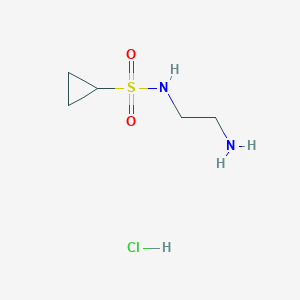

N-(2-Aminoethyl)cyclopropanesulfonamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Aminoethyl)cyclopropanesulfonamide hydrochloride is a chemical compound with the CAS Number: 2253629-51-3 . It has a molecular weight of 200.69 and is typically available in powder form .

Molecular Structure Analysis

The InChI code for N-(2-Aminoethyl)cyclopropanesulfonamide hydrochloride is1S/C5H12N2O2S.ClH/c6-3-4-7-10(8,9)5-1-2-5;/h5,7H,1-4,6H2;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

N-(2-Aminoethyl)cyclopropanesulfonamide hydrochloride is a powder that is stored at room temperature .Scientific Research Applications

Amino Acid Analysis

- Application : Used in the precise amino acid composition analysis of proteins or peptides.

- Methodology : Utilizes 4 N methanesulfonic acid containing 0.2% 3-(2-aminoethyl)indole as a catalyst for hydrolysis, advantageous for directly applying the neutralized hydrolysate to an ion exchange column.

- Significance : Capable of distinguishing between free sulfhydryl groups and disulfides in amino acids (Simpson, Neuberger, & Liu, 1976).

Synthesis of S-Substituted Derivatives

- Application : Preparation of new S-substituted derivatives for testing as antiradiation drugs.

- Methodology : Involves the aminoethylation of appropriate sulfur-containing anions.

- Outcome : Useful for large-scale preparation of compounds like 2,2'-dithiobisethylamine (cystamine) dihydrochloride (Johnston & Gallagher, 1961).

Synthesis and Characterization of Sulfonamides

- Application : Synthesis of various N-substituted exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes.

- Methodology : Reaction of exo- and endo-5-Aminomethylbicyclo[2.2.1]hept-2-enes with methyl-, n-propyl-, n-butyl-, benzyl-, and cyclohexylsulfonyl chlorides.

- Significance : Demonstrates the structural diversity achievable in the synthesis of sulfonamides (Kasyan et al., 2007).

Lewis Acid Catalyzed Annulations

- Application : Catalyzed annulation of donor-acceptor cyclopropanes and ynamides.

- Outcome : Produces cyclopentene sulfonamides with high diastereoselectivity.

- Utility : Useful in synthesizing cyclopentanones, a class of compounds with various applications (Mackay et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

N-(2-aminoethyl)cyclopropanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.ClH/c6-3-4-7-10(8,9)5-1-2-5;/h5,7H,1-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHVZEPXYLHFLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)cyclopropanesulfonamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2628162.png)

![3-[1-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)formamido]propanamide](/img/structure/B2628169.png)

![2-Chloro-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]acetamide](/img/structure/B2628172.png)

![6-(4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2628173.png)

![(2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2628174.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2628175.png)

![3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid](/img/structure/B2628178.png)